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Compound of Interest

3-(4-Methylphenyl)isoxazol-5-
Compound Name:
amine

Cat. No. B1268397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(4-Methylphenyl)isoxazol-5-amine. The document details expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for these analytical techniques. This guide is intended to
serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 3-(4-
Methylphenyl)isoxazol-5-amine. While a complete, published dataset for this specific
molecule is not readily available, the data presented is based on the analysis of closely related
structures and established spectroscopic principles of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 3-(4-Methylphenyl)isoxazol-5-amine
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Ar-H (ortho to
~7.6-7.8 d 2H ,

isoxazole)

Ar-H (meta to
~7.2-74 d 2H _

isoxazole)
~6.0-6.5 s 1H Isoxazole-H (C4-H)
~5.0-6.0 brs 2H -NH:2
~2.4 s 3H Ar-CHs

Table 2: Predicted 3C NMR Data for 3-(4-Methylphenyl)isoxazol-5-amine

Chemical Shift (6, ppm)

Assignment

~170 C5 (isoxazole)

~160 C3 (isoxazole)

~140 C-ipso (Aromatic, attached to CHs)
~129 Ar-CH

~127 Ar-CH

~125 C-ipso (Aromatic, attached to isoxazole)
~95 C4 (isoxazole)

~21 Ar-CHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-(4-Methylphenyl)isoxazol-5-amine
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3450-3300 Medium-Strong and symmetric) of primary
amine
3100-3000 Medium C-H stretching (aromatic)
2950-2850 Medium C-H stretching (aliphatic -CHs)
~1640 Strong C=N stretching (isoxazole ring)
) N-H bending (scissoring) of
1620-1580 Medium-Strong ) )
primary amine
1600, 1480 Medium C=C stretching (aromatic ring)
1450-1350 Medium C-H bending (aliphatic -CHs)
C-N stretching (aromatic
~1250 Strong ]
amine)
~900-650 Strong, Broad N-H wagging of primary amine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-(4-Methylphenyl)isoxazol-5-amine

m/z Value Interpretation

174 [M]* (Molecular lon)
159 [M - CHs]*

145 [M - NH]* or [M - C2Hs]*
117 [p-tolyl]*

91 [C7H7]* (tropylium ion)

Experimental Protocols
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The following sections outline generalized experimental procedures for obtaining the
spectroscopic data.

NMR Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of 3-(4-Methylphenyl)isoxazol-5-amine is accurately weighed and
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

e The solution is transferred to a 5 mm NMR tube.

e A small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00
ppm).

Data Acquisition:

e 1H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard
acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR: Spectra are recorded on the same instrument, typically at a frequency of 75 or 125
MHz. A wider spectral width (0-200 ppm) is used, and a larger number of scans is usually
required due to the lower natural abundance of the 13C isotope. Proton decoupling is
employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

o KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide
(KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin,
transparent pellet using a hydraulic press.

Data Acquisition:

e The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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e The spectrum is recorded over the range of 4000-400 cm~*. A background spectrum of a
pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and lonization:

e The sample is introduced into the mass spectrometer, typically via direct infusion or after
separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

» Electron lonization (EIl) is a common method for generating the mass spectrum, using a
standard electron energy of 70 eV.

Data Acquisition:

e The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is scanned over a mass-to-
charge (m/z) range of approximately 50-500 amu to detect the molecular ion and fragment

ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 3-(4-Methylphenyl)isoxazol-5-amine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Methylphenyl)isoxazol-5-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268397#spectroscopic-data-for-3-4-methylphenyl-
isoxazol-5-amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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